Allyl Phenyl Ether-d5

概述

描述

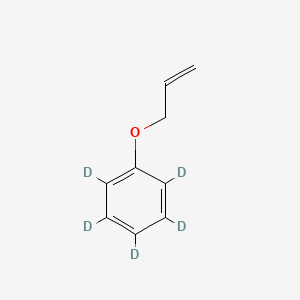

Allyl Phenyl Ether-d5: is a deuterated compound with the chemical formula C9H5D5O . It is a colorless liquid with a distinct aromatic odor. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions: Allyl Phenyl Ether-d5 can be synthesized by the reaction of sodium phenoxide with allyl bromide-d5. The reaction proceeds as follows:

C6H5ONa+BrCD2CD=CD2→C6H5OCD2CD=CD2+NaBr

The reaction is typically conducted in a homogeneous solution using dimethoxyethane, which results in a nearly quantitative yield. When the reaction is conducted as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

化学反应分析

Claisen Rearrangement: Primary Reaction Pathway

Allyl Phenyl Ether-d5 undergoes a -sigmatropic rearrangement under thermal conditions (typically at 250°C) to form 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one , which tautomerizes to o-allylphenol-d5 (Fig. 1) . The deuterium labeling does not alter the reaction mechanism but aids in isotopic tracing for mechanistic studies .

Key Mechanistic Insights:

-

Concerted Cyclic Transition State : The reaction proceeds via a six-membered cyclic transition state involving simultaneous C–O bond cleavage and C–C bond formation (Fig. 2) .

-

Electron Localization Function (ELF) Analysis :

-

The reaction involves 10 distinct steps separated by fold and cusp catastrophes in the ELF topology .

-

C–O Bond Cleavage : Heterolytic cleavage occurs, with electron density resonating between oxygen and carbon atoms (B3LYP method) or forming a non-bonding V(O) basin (M052x method) .

-

C–C Bond Formation : The new bond between the allyl group and the phenyl ring forms after the transition state (Step VIII), facilitated by a non-bonding V(C2) basin acting as a “bridgehead” for electron density transfer .

-

Activation Energy:

-

Computed activation barriers range from 38.0 to 39.7 kcal/mol depending on the DFT method (B3LYP vs. M052x) .

Reaction Steps and ELF Topology

The reaction’s electronic evolution is summarized below:

| Step | ELF Topology Change | Chemical Event |

|---|---|---|

| I | Initial structure with intact C–O bond | This compound geometry optimization |

| II | V(O) basin forms (M052x) | C–O bond heterolysis begins |

| VIII | V(C2) non-bonding basin appears | C–C bond formation initiates |

| IX–X | Localized V(C,C) basins emerge | Dearomatization of phenyl ring completes |

Data derived from Bonding Evolution Theory (BET) studies .

Byproducts and Competing Pathways

-

Oxidation/Reduction Reactions : Limited data exist, but theoretical studies suggest potential for allyl group oxidation to carbonyl derivatives under strong oxidizing agents.

-

Dimerization : Not observed under standard Claisen conditions due to the intramolecular nature of the rearrangement.

Isotopic Labeling Evidence

A C labeling study at the C3 position of the allyl group confirmed that the labeled carbon exclusively bonds to the aromatic ring in the product, validating the concerted mechanism .

Industrial and Synthetic Relevance

-

Synthesis of Deuterated Phenols : The rearrangement produces o-allylphenol-d5 , a valuable intermediate in NMR spectroscopy and metabolic tracing.

-

Catalytic Variations : Acid catalysts (e.g., Lewis acids) can lower the activation energy, though industrial-scale applications remain rare.

Biological Implications

While Claisen rearrangements are uncommon in biological systems, deuterated analogs like this compound are used to study enzyme-catalyzed sigmatropic reactions (e.g., chorismate mutase in aromatic amino acid biosynthesis) .

科学研究应用

Nuclear Magnetic Resonance Spectroscopy

Application : The deuterium labeling of Allyl Phenyl Ether-d5 makes it an excellent internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Significance : The distinct signals produced by deuterium atoms facilitate the analysis of complex mixtures and provide insights into molecular interactions and dynamics .

Metabolic Studies

Application : this compound is utilized in tracing metabolic pathways in biological systems.

Significance : Its incorporation into biological molecules allows researchers to study the transformation and fate of compounds within metabolic processes, providing valuable data on drug metabolism and pharmacokinetics .

Polymer Chemistry

Application : The compound is employed in the synthesis of deuterated polymers.

Significance : These polymers are crucial for studying polymerization mechanisms and properties, offering insights into material behavior under various conditions .

Case Study 1: NMR Spectroscopy Application

A study demonstrated the effectiveness of this compound as an internal standard in NMR spectroscopy. Researchers utilized the compound to analyze reaction mixtures involving complex organic compounds. The clear deuterium signals allowed for precise quantification of reactants and products, enhancing the understanding of reaction kinetics and mechanisms.

Case Study 2: Metabolic Pathway Tracing

In a metabolic study, scientists incorporated this compound into a model organism to trace the metabolism of xenobiotic compounds. The results highlighted how deuterated compounds can provide insights into metabolic transformations, revealing pathways that would be challenging to observe with non-deuterated analogs.

作用机制

The primary mechanism of action for Allyl Phenyl Ether-d5 involves the Claisen rearrangement. This reaction proceeds through a concerted mechanism where a carbon-carbon bond forms between the carbon-3 of the allyl group and the ortho position of the benzene ring while the carbon-oxygen bond of the ether breaks . This results in the formation of 2-allylphenol, with the deuterium atoms remaining intact.

相似化合物的比较

Allyl Phenyl Ether: The non-deuterated version of Allyl Phenyl Ether-d5.

Phenyl Vinyl Ether: Another ether compound with similar reactivity.

Allylbenzene: A structurally similar compound with an allyl group attached to a benzene ring.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique and particularly valuable for NMR spectroscopy and metabolic studies.

Reactivity: While it shares similar reactivity with its non-deuterated counterpart, the deuterium atoms can influence reaction kinetics and mechanisms, providing additional insights in research applications.

生物活性

Allyl Phenyl Ether-d5 (C9H5D5O) is a deuterated compound that has garnered attention in various fields of research, particularly due to its unique properties and biological activity. This article explores its biochemical mechanisms, applications in scientific research, and relevant case studies.

Overview of this compound

This compound is a colorless liquid characterized by its distinct aromatic odor. The presence of deuterium atoms enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, making it an important tool in chemical and biological studies. The compound primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring, leading to significant biochemical transformations.

Claisen Rearrangement : The primary mode of action for this compound involves the Claisen rearrangement, a reaction where the compound is converted into 2-allylphenol under acidic conditions. This transformation is crucial for understanding its reactivity and potential biological effects.

Biochemical Pathways : The Claisen rearrangement affects the electron localization function (ELF) and leads to dearomatisation, which can alter the compound's reactivity profile significantly. The resultant product, 2-allylphenol, exhibits distinct biological properties that can be exploited in various applications.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Metabolic Studies : The compound is utilized to trace the incorporation and transformation of deuterated compounds in biological systems, providing insights into metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that derivatives of allyl phenyl ether may exhibit antioxidant activity, which could have implications for health and disease prevention.

Case Studies

- Nanostructured Catalysts : A study investigated the synthesis of allyl phenyl ether using nanostructured catalysts at elevated temperatures. The results indicated that heating allyl phenyl ether above 400 °C leads to the formation of various products, including 2-allylphenol at a yield of 56% after one hour at 90-95 °C .

- NMR Spectroscopy Applications : Due to its deuterium labeling, this compound serves as an excellent internal standard for NMR spectroscopy. This application has been critical in elucidating reaction mechanisms and understanding metabolic processes in biological systems .

- Polymer Chemistry : In polymer synthesis, deuterated compounds like this compound are used to study polymerization mechanisms. Their unique isotopic composition allows researchers to track reaction pathways more effectively.

Chemical Reactions Analysis

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Claisen Rearrangement | Acidic conditions | 2-Allylphenol |

| Oxidation | Varies | Oxidized derivatives |

| Reduction | Varies | Reduced derivatives |

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。